molecular formula C18H21N5O3 B2420965 4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide CAS No. 2034326-49-1

4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide

Cat. No. B2420965
CAS RN: 2034326-49-1
M. Wt: 355.398
InChI Key: UFHBPYBULZARRE-UHFFFAOYSA-N
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Description

4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds structurally related to 4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide has demonstrated their synthesis through various chemical reactions, emphasizing their potential for creating novel chemical entities with specific properties. For example, the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving ANRORC rearrangement and N-formylation, led to the formation of complex compounds, highlighting the intricate chemical behavior and potential for generating new molecular structures with unique characteristics (Ledenyova et al., 2018).

Biological Activities and Applications

Compounds with similar structural features have been explored for their biological activities, offering insights into potential therapeutic applications. For instance, thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising activity against tuberculosis, which indicates the potential of structurally related compounds for antimicrobial applications (Jeankumar et al., 2013).

Furthermore, synthesis and characterization of novel pyrazole carboxamide derivatives containing the piperazine moiety have been performed, providing a basis for the development of new compounds with potential pharmacological applications. The structural determination through X-ray crystal analysis aids in understanding the molecular conformation and potential interactions with biological targets (Lv et al., 2013).

properties

IUPAC Name

4-ethyl-2,3-dioxo-N-[2-(4-phenylpyrazol-1-yl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-2-21-10-11-23(17(25)16(21)24)18(26)19-8-9-22-13-15(12-20-22)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHBPYBULZARRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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